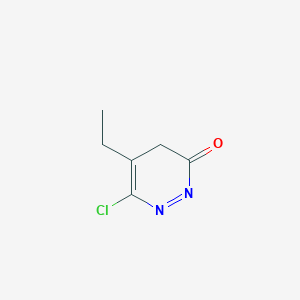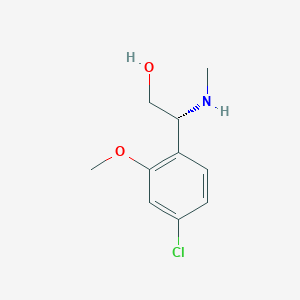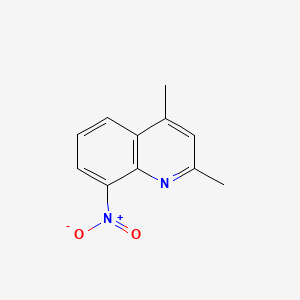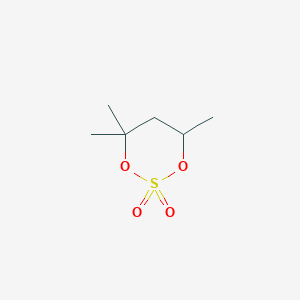
2-Methylpyridine-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridine-3-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a pyridine ring, which is further substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridine-3-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylpyridine using sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid. Another method includes the oxidation of 2-methylpyridine-3-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thionyl chloride
Major Products Formed
Oxidation: 2-Methylpyridine-3-sulfonic acid
Reduction: 2-Methylpyridine-3-thiol
Substitution: 2-Methylpyridine-3-sulfonamide, 2-Methylpyridine-3-sulfonyl chloride
Scientific Research Applications
2-Methylpyridine-3-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methylpyridine-3-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-3-sulfonic acid
- 2-Methylpyridine-3-thiol
- 2-Methylpyridine-3-sulfonamide
Uniqueness
2-Methylpyridine-3-sulfinic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-methylpyridine-3-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-6(10(8)9)3-2-4-7-5/h2-4H,1H3,(H,8,9) |
InChI Key |
BWRLZUCEGIPOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)












![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
